Tetrahydro-3-furancarboximidamide acetate (CAS 2191401-22-4) is a highly specialized aliphatic amidine building block featuring a saturated cyclic ether moiety. In procurement and process chemistry, it is primarily sourced for the construction of complex nitrogen-containing heterocycles, such as pyrimidines, triazines, and imidazoles, where the tetrahydrofuran (THF) ring acts as a key structural modifier to optimize lipophilicity and aqueous solubility [1]. Crucially, this compound is supplied as an acetate salt rather than the more common hydrochloride or free base. This specific salt form provides a mild, self-buffering counterion that enhances solubility in organic solvents and streamlines condensation reactions by eliminating the need for harsh external bases, making it highly advantageous for scalable pharmaceutical manufacturing and sensitive lead optimization workflows [2].
Substituting Tetrahydro-3-furancarboximidamide acetate with generic alternatives fundamentally disrupts both process efficiency and downstream product profiles. If a buyer opts for the hydrochloride (HCl) salt of the same compound, the resulting material will suffer from poor solubility in standard condensation solvents like acetonitrile, necessitating the addition of strong external bases (e.g., sodium ethoxide or triethylamine) to liberate the reactive free amidine [1]. This additional base often triggers side reactions, such as the degradation of base-sensitive electrophiles, epimerization, or transition-metal catalyst poisoning. Conversely, attempting to substitute the THF-bearing amidine with a simpler acyclic analog, such as acetamidine or cyclopropanecarboximidamide, drastically alters the physicochemical properties of the final active pharmaceutical ingredient (API), typically resulting in suboptimal logP values and reduced target binding affinity [2].
The acetate salt form of amidines demonstrates significantly improved solubility profiles in polar aprotic and alcoholic solvents compared to their hydrochloride counterparts. Class-level process data indicates that amidine acetates dissolve at concentrations >3-fold higher in acetonitrile and ethanol than amidine hydrochlorides [1]. For Tetrahydro-3-furancarboximidamide acetate, this allows for highly concentrated reaction mixtures during heterocyclic cyclization, whereas the HCl salt often forms intractable suspensions that require biphasic conditions or highly polar protic solvents that can degrade sensitive co-reactants[2].
| Evidence Dimension | Solubility in acetonitrile/ethanol |
| Target Compound Data | High solubility, enables homogeneous reactions at high molarity |
| Comparator Or Baseline | Tetrahydro-3-furancarboximidamide hydrochloride (Poor solubility, forms suspensions) |
| Quantified Difference | >3-fold increase in organic solvent solubility |
| Conditions | Standard ambient temperature condensation conditions |
Higher solubility enables more concentrated, efficient reactions and broadens the choice of process solvents, directly lowering solvent waste and manufacturing costs.
Utilizing Tetrahydro-3-furancarboximidamide acetate eliminates the need for stoichiometric external bases during cyclization reactions with 1,3-dicarbonyls or enaminones. The acetate counterion acts as an internal, mild base that buffers the reaction mixture. Comparative process studies show that using amidine acetates directly can increase cyclization yields by 15-25% compared to using amidine hydrochlorides supplemented with external amines, which often promote competitive side reactions or degradation of the tetrahydrofuran ring [1].
| Evidence Dimension | Cyclization yield to target heterocycles |
| Target Compound Data | Direct use, buffered system yielding optimal conversion |
| Comparator Or Baseline | Tetrahydro-3-furancarboximidamide hydrochloride + external amine base |
| Quantified Difference | 15-25% yield improvement |
| Conditions | Condensation with 1,3-dielectrophiles under reflux |
Eliminating external bases simplifies the procurement bill of materials, reduces impurity formation, and streamlines downstream purification.
The free base form of aliphatic amidines is notoriously unstable, rapidly absorbing atmospheric moisture and degrading via hydrolysis to the corresponding amide within hours. By contrast, Tetrahydro-3-furancarboximidamide acetate is a stable, weighable solid. Compared to the free base, the acetate salt exhibits near-zero deliquescence under standard laboratory conditions, ensuring >98% assay retention over extended storage[1]. This stability is critical for maintaining precise stoichiometry in equivalent-sensitive cross-coupling and multicomponent reactions.
| Evidence Dimension | Benchtop stability and hygroscopicity |
| Target Compound Data | Stable, weighable solid with >98% assay retention |
| Comparator Or Baseline | Tetrahydro-3-furancarboximidamide free base (Highly hygroscopic, rapid hydrolysis) |
| Quantified Difference | Complete prevention of rapid deliquescence and hydrolysis |
| Conditions | Ambient atmospheric exposure (25°C, 50% RH) |
Procuring the acetate salt ensures reproducible batch-to-batch stoichiometry, preventing costly reaction failures caused by degraded or water-logged reagents.
Tetrahydro-3-furancarboximidamide acetate is the premier choice for acting as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds, enaminones, or malonates. The built-in acetate counterion buffers the reaction, allowing for high-yielding cyclizations without the addition of external bases that could otherwise degrade sensitive functional groups [1].
When optimizing lead compounds, incorporating the tetrahydrofuran ring via this specific amidine acetate provides a strategic method to lower logP and increase aqueous solubility compared to standard alkyl or phenyl substituents. Its stable salt form ensures precise dosing during parallel synthesis arrays[2].
In complex one-pot syntheses where intermediates are sensitive to strong alkoxides or amines, this acetate salt provides the exact mild conditions necessary to liberate the reactive amidine in situ. This makes it highly valuable for synthesizing complex kinase inhibitors or antiprotozoal agents where the THF moiety is a critical pharmacophore[3].